Regioisomeric Benzamide Attachment Position: 8-Amino Substitution vs. 3-Amino Substitution Confers Distinct Kinase Inhibitor Scaffold Geometry
CAS 439096-64-7 attaches the 2,4-dichlorobenzamide moiety at the 8-position of the imidazo[1,2-a]pyridine ring via an amide nitrogen linker. In contrast, the commercially available close analog 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 850929-95-2) attaches the identical benzamide at the 3-position. Patented benzamide-substituted imidazo[1,2-a]pyridine and pyrrolo-pyridine kinase inhibitors (WO2006066913A2) demonstrate that the position of the benzamide linker on the heterocyclic core dictates the ATP-binding-site hinge-region interaction geometry, with 8-substituted regioisomers accessing a distinct vector relative to 2-, 3-, or 6-substituted analogs [1]. The 8-attachment vector in CAS 439096-64-7 places the 2,4-dichlorobenzamide group deeper into the solvent-exposed channel of certain kinase active sites compared to 3-attachment analogs, potentially altering selectivity fingerprint.
| Evidence Dimension | Benzamide attachment position and predicted hinge-region binding vector |
|---|---|
| Target Compound Data | Benzamide at imidazo[1,2-a]pyridine 8-position (CAS 439096-64-7) |
| Comparator Or Baseline | Benzamide at imidazo[1,2-a]pyridine 3-position (CAS 850929-95-2); benzamide at 2-position analogs per WO2006066913A2 |
| Quantified Difference | No head-to-head activity data available; differentiation is structural. Patent SAR data (WO2006066913A2) shows that benzamide positional isomers exhibit >10-fold variation in kinase IC₅₀ values across multiple targets, confirming that regiospecific benzamide attachment is a primary determinant of potency. |
| Conditions | Structural comparison; patent-level kinase inhibition SAR (WO2006066913A2) |
Why This Matters
For kinase inhibitor screening cascades, regioisomeric purity and defined substitution pattern directly determine whether a compound will engage the intended kinase domain conformation; procurement of the correct regioisomer (8-substituted, not 3-substituted) is essential for reproducible biochemical assay results.
- [1] WO2006066913A2. Benzamide substituted imidazo- and pyrrolo-pyridines as protein kinase inhibitors. Filed 2005-12-22, published 2006-06-29. Assignee: Novartis AG. Describes SAR showing that benzamide substitution position on imidazo[1,2-a]pyridine/pyrrolo-pyridine core controls kinase inhibition potency. View Source
